Linagliptin Methyldimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

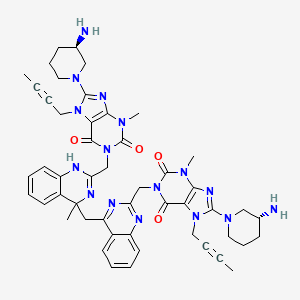

Structure

2D Structure

Properties

Molecular Formula |

C50H56N16O4 |

|---|---|

Molecular Weight |

945.1 g/mol |

IUPAC Name |

8-[(3R)-3-aminopiperidin-1-yl]-1-[[4-[[2-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]methyl]quinazolin-4-yl]methyl]-4-methyl-1H-quinazolin-2-yl]methyl]-7-but-2-ynyl-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C50H56N16O4/c1-6-8-24-63-40-42(56-46(63)61-22-14-16-31(51)27-61)59(4)48(69)65(44(40)67)29-38-53-35-20-12-10-18-33(35)37(55-38)26-50(3)34-19-11-13-21-36(34)54-39(58-50)30-66-45(68)41-43(60(5)49(66)70)57-47(64(41)25-9-7-2)62-23-15-17-32(52)28-62/h10-13,18-21,31-32H,14-17,22-30,51-52H2,1-5H3,(H,54,58)/t31-,32-,50?/m1/s1 |

InChI Key |

CEWRYIAJQLCIAT-BZDWUGKRSA-N |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCC[C@H](C1)N)N(C8=O)C)C |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCCC(C1)N)N(C8=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Linagliptin Methyldimer: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of linagliptin methyldimer, a known impurity and degradation product of the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin. This document details the primary synthetic routes, experimental protocols for its formation, and a thorough analysis of its characterization using modern analytical techniques.

Introduction

Linagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.

During the synthesis and storage of linagliptin, various process-related impurities and degradation products can form. One of the significant impurities is a dimeric adduct, often referred to as this compound or AD2. The formation of this dimer is a critical concern for quality control in the pharmaceutical industry, as impurities can affect the safety and efficacy of the final drug product. Understanding the synthesis and characterization of this dimer is therefore essential for developing robust manufacturing processes and analytical methods.

Synthesis of this compound

The formation of this compound primarily occurs under two conditions: acid-catalyzed reactions and azo-catalyzed radical reactions.

Acid-Catalyzed Synthesis

The most common pathway for the formation of this compound is through an acid-catalyzed aza-enolization mechanism.[1] Under acidic conditions, a molecule of linagliptin undergoes a transformation to a reactive aza-enol intermediate. This intermediate then acts as an electrophile and is attacked by a second molecule of linagliptin, leading to the formation of the dimer.

Key Factors Influencing Acid-Catalyzed Dimerization:

-

pH: Acidic conditions are the primary driver for the formation of this impurity.

-

Temperature and Reaction Time: Increased temperature and longer reaction times can lead to higher yields of the dimer.

-

Solvent: The choice of solvent can significantly impact the reaction rate.

-

Acid Catalyst: Various acids, including hydrochloric acid and formic acid, have been shown to effectively catalyze this reaction.[2]

Azo-Catalyzed Synthesis

An alternative synthetic route involves the use of azo catalysts, such as dimethyl azodiisobutyrate.[2] This method proceeds through a radical-mediated dimerization process. The azo catalyst initiates the formation of reactive radical intermediates from linagliptin, which then couple to form the dimer. This method can achieve high yields and purity under controlled conditions.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol for Acid-Catalyzed Synthesis

This protocol is based on forced degradation studies where the dimer is intentionally generated.

Materials:

-

Linagliptin

-

Methylene dichloride

-

Hydrochloric acid (2.0 M) or Formic acid (1.0 M)[2]

-

Methyl tert-butyl ether

-

Ethanol

Procedure:

-

Dissolve linagliptin in a mixed solvent system of dichloromethane and ethanol (e.g., in a 10:1 volume ratio).[2]

-

Add 2.0 molar equivalents of hydrochloric acid or 1.0 molar equivalent of formic acid to the solution.[2]

-

Stir the reaction mixture at a controlled temperature, for example, 30-35°C, for approximately 10 hours.[2]

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add methyl tert-butyl ether to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the this compound.

Protocol for Azo-Catalyzed Synthesis

Materials:

-

Linagliptin

-

Methylene dichloride

-

Ethanol

-

Dimethyl azodiisobutyrate[2]

-

Hydrochloric acid

-

Methyl tert-butyl ether

Procedure:

-

Dissolve linagliptin (0.2 mol) in a mixed solvent of dichloromethane and ethanol (400 ml, 10:1 v/v).

-

Add dimethyl azodiisobutyrate (e.g., 0.02 mol) and hydrochloric acid (e.g., 110 ml, 2.0 M) to the solution.

-

Heat the reaction mixture to 35°C and maintain for approximately 10 hours.

-

Concentrate the solution under reduced pressure until it becomes turbid.

-

Cool the mixture to 15-20°C and add methyl tert-butyl ether (200 ml).

-

Stir for 1 hour, then filter the precipitate.

-

Wash the filter cake with cold ethanol (100 ml, 0-5°C) and dry under vacuum at 45°C for 12 hours to yield the linagliptin dimer impurity.

Characterization of this compound

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of linagliptin and its impurities.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5µm) |

| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., 0.3% triethylamine) and an organic solvent (e.g., methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 292 nm |

Table 1: Typical HPLC parameters for the analysis of Linagliptin and its impurities.[3][4]

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), is crucial for the identification and structural elucidation of the dimer.

| Technique | Information Obtained |

| LC-MS | Provides the molecular weight of the impurity. |

| HRMS | Determines the exact molecular formula. |

| MS/MS | Provides fragmentation patterns that help in confirming the structure and linkage of the two linagliptin monomers.[1] |

Table 2: Mass spectrometry techniques for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed structural information, confirming the connectivity of the atoms within the dimer.

| Technique | Key Observations for Dimer Identification |

| ¹H NMR | Comparison with the linagliptin spectrum reveals additional signals or shifts in existing signals, indicating the formation of the dimer linkage. |

| ¹³C NMR | The appearance of new carbon signals or shifts in the carbon resonances confirms the dimeric structure. |

Table 3: NMR spectroscopy for structural elucidation of this compound.

Visualization of Pathways and Workflows

Synthesis Pathway of this compound

Caption: Acid-catalyzed synthesis of this compound.

Characterization Workflow

Caption: Analytical workflow for dimer characterization.

Linagliptin's Mechanism of Action: DPP-4 Inhibition

Caption: Linagliptin's DPP-4 inhibition signaling pathway.

Conclusion

The synthesis and characterization of this compound are of paramount importance for ensuring the quality, safety, and efficacy of linagliptin drug products. This technical guide has provided a detailed overview of the primary synthetic routes, comprehensive experimental protocols, and the analytical methodologies required for its characterization. The provided diagrams visually summarize the key processes involved. This information serves as a valuable resource for researchers, scientists, and drug development professionals working with linagliptin and its related substances.

References

- 1. LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

Linagliptin Methyldimer: A Technical Guide to its Formation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of the linagliptin methyldimer, a known impurity in the synthesis and degradation of the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin. Understanding the pathways leading to the formation of this and other related impurities is critical for the quality control and manufacturing of linagliptin.

Introduction to Linagliptin and its Dimer Impurities

Linagliptin is a potent and selective inhibitor of DPP-4, widely used in the management of type 2 diabetes mellitus. During its synthesis and under certain stress conditions, various process-related and degradation impurities can form. Among these are several dimeric impurities. This guide focuses on a specific impurity often referred to as this compound.

The this compound has been identified with a molecular formula of C50H56N16O4 and a molecular weight of 945.08 g/mol .[][2][3] It is crucial to distinguish this from other dimeric impurities, such as the Linagliptin N,N'-Methylene Dimer, which has a different molecular formula (C51H56N16O4).[3][4] The formation of these impurities can impact the safety and efficacy profile of the final drug product.

Formation Mechanisms of this compound

The formation of the this compound has been observed to occur primarily through two distinct pathways: acid-mediated condensation and a process involving an azo catalyst in an acidic environment.

Acid-Mediated Condensation

Under acidic stress conditions, linagliptin can undergo dimerization to form the methyldimer, which has been identified as a significant degradation product.[4]

The proposed mechanism for this transformation is an acid-catalyzed aza-enolization.[4][5] The process is initiated by the protonation of a nitrogen atom on the quinazoline ring of a linagliptin molecule. This protonation facilitates the formation of a reactive intermediate. This intermediate then acts as an electrophile and undergoes a nucleophilic attack by a second linagliptin molecule. The subsequent formation of a Schiff base intermediate, followed by cyclization, yields the final dimeric structure.[4][5]

Azo-Catalyzed Formation in Acidic Medium

A specific method for the preparation of a linagliptin dimer impurity, referred to as "impurity I," involves the use of an azo catalyst in the presence of an acid.[6][7] This process has been shown to produce the dimer in high yield and purity.

The reaction typically involves dissolving linagliptin in a solvent mixture, such as dichloromethane and ethanol, followed by the addition of an azo catalyst, like dimethyl azodiisobutyrate, and an acid, such as hydrochloric or formic acid.[6][7] The reaction is then heated to facilitate the formation of the dimer.

While the detailed mechanism for this specific pathway is not fully elucidated in the provided search results, it can be inferred that the azo catalyst may initiate a radical-mediated process, or the combination of the azo compound and acid creates a specific catalytic environment that promotes the dimerization reaction.

Quantitative Data on Dimer Formation

The formation of this compound is influenced by various factors, including the reaction conditions. The following table summarizes the available quantitative data.

| Formation Pathway | Conditions | Yield/Level | Purity | Reference |

| Acid-Mediated Condensation | 0.1 M HCl at 60°C for 24 hours | > 5.0% | - | [4][8] |

| Azo-Catalyzed (Dimethyl azodiisobutyrate) + HCl | Dichloromethane/Ethanol (10:1), 35°C for ~10h | 97.12% | 99.91% (HPLC) | [6][7] |

| Azo-Catalyzed (Dimethyl azodiisobutyrate) + Formic Acid | Dichloromethane/Tetrahydrofuran (10:1), 30°C for ~10h | 93.40% | 99.82% (HPLC) | [6][7] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments related to the formation of the this compound impurity.

Protocol for Acid-Mediated Dimer Formation (Forced Degradation Study)

This protocol is based on the conditions used in forced degradation studies to generate the methyldimer.[8]

-

Preparation of Linagliptin Solution: Accurately weigh approximately 52.36 mg of linagliptin into a 50 mL volumetric flask.

-

Acid Treatment: Add 5 mL of 0.1 mol/L HCl solution to the flask.

-

Incubation: Place the flask in an oven maintained at 60°C for 24 hours.

-

Neutralization: After cooling the solution, add 5 mL of 0.1 mol/L NaOH to neutralize the acid.

-

Dilution: Add 15 mL of water and dilute to the final volume with acetonitrile.

-

Analysis: Analyze the resulting solution using a suitable chromatographic method, such as UPLC-PDA, to identify and quantify the degradation products.[8]

Protocol for Azo-Catalyzed Synthesis of Linagliptin Dimer Impurity I

This protocol describes a synthetic method to produce the dimer impurity in high yield.[6][7]

-

Reactant Preparation: In a suitable reaction vessel, add linagliptin (94.51g, 0.2mol) to a mixed solvent of dichloromethane and ethanol (400ml, 10:1 v/v). Stir until the linagliptin is fully dissolved.

-

Reagent Addition: Sequentially add dimethyl azodiisobutyrate (4.61g, 0.02mol) and hydrochloric acid (110ml, 2.0mol/L) to the solution.

-

Reaction: Heat the reaction mixture to 35°C and maintain for approximately 10 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure until it becomes turbid.

-

Precipitation: Cool the mixture to 15-20°C and add methyl tert-butyl ether (200ml). Continue stirring for 1 hour to facilitate precipitation.

-

Isolation and Purification: Filter the solid product and wash the filter cake with cold ethanol (100ml, 0-5°C).

-

Drying: Dry the isolated solid in a vacuum oven at 45°C for 12 hours to obtain the linagliptin dimer impurity.

Analytical Characterization

The identification and quantification of the this compound impurity are typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), often coupled with a photodiode array (PDA) detector or mass spectrometry (MS).[5][9] The relative retention time of dimeric impurities is generally 1.25 to 1.35 times that of the parent linagliptin compound.[4] For structural elucidation, techniques such as high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy are employed.[9]

Conclusion

The formation of the this compound is a critical consideration in the development and manufacturing of linagliptin. This impurity can be generated under acidic stress conditions through an acid-catalyzed aza-enolization mechanism and can also be synthesized in high yields using an azo catalyst in an acidic medium. A thorough understanding of these formation pathways, along with robust analytical methods for detection and quantification, is essential for ensuring the quality, safety, and efficacy of linagliptin drug products. The information provided in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy Linagliptin Methyl Dimer [smolecule.com]

- 5. Linagliptin Dimer Impurity 2|CAS 1418133-47-7 [benchchem.com]

- 6. CN113968876A - Preparation method of linagliptin dimer impurity - Google Patents [patents.google.com]

- 7. Preparation method of linagliptin dimer impurity - Eureka | Patsnap [eureka.patsnap.com]

- 8. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Degradation Pathway of Linagliptin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of linagliptin degradation products. Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products (DPs). Understanding these degradation pathways is crucial for ensuring the quality, safety, and efficacy of linagliptin drug products. This document outlines the key degradation products identified, the experimental methodologies for their detection, and visual representations of the degradation pathways and analytical workflows.

Executive Summary

Forced degradation studies of linagliptin have revealed its susceptibility to acidic and oxidative conditions, while it remains relatively stable under basic, thermal, and photolytic stress.[1][2] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for the separation, identification, and structural elucidation of these degradation products.[1][3] This guide synthesizes findings from multiple studies to present a consolidated view of the current knowledge on linagliptin degradation.

Identified Degradation Products of Linagliptin

Several degradation products of linagliptin have been identified and characterized. The following table summarizes the key degradation products found under various stress conditions.

| Degradation Product (DP) ID | Stress Condition | Method of Identification | Key Characterization Data | Reference |

| AD1 | Acid Hydrolysis | LC-Q-ToF-MS, NMR | m/z 474.23 | [1] |

| OX1 | Oxidative (H₂O₂) | LC-SQD, LC-Q-ToF-MS | RRT: 0.96 | [1] |

| OX2 | Oxidative (H₂O₂) | LC-SQD, LC-Q-ToF-MS | RRT: 1.04 | [1] |

| OX3 | Oxidative (H₂O₂) | LC-SQD, LC-Q-ToF-MS | RRT: 1.07 | [1] |

| OX4 | Oxidative (H₂O₂) | LC-SQD, LC-Q-ToF-MS | RRT: 1.31 | [1] |

| Dimer Impurity | Process-Related | LC-MS/MS, NMR | m/z 957 | [3] |

| Impurity 2 | Process-Related | HPLC, MS, HRMS, NMR, IR | - | [4] |

| Impurity 3 | Process-Related | HPLC, MS, HRMS, NMR, IR | - | [4] |

| Impurity 5 | Process-Related | HPLC, MS, HRMS, NMR, IR | - | [4] |

| Impurity-VII | Heat, Humidity, Basic, Oxidation | RP-HPLC, MS, NMR, IR | - | [5] |

| Impurity-VIII | Heat, Humidity, Basic, Oxidation | RP-HPLC, MS, NMR, IR | - | [5] |

| Impurity-IX | Heat, Humidity, Basic, Oxidation | RP-HPLC, MS, NMR, IR | - | [5] |

| Adduct | Oxidative Stress | LC-MS | m/z 468.51 | [6] |

RRT: Relative Retention Time

Experimental Protocols

The identification of linagliptin degradation products involves a systematic approach encompassing forced degradation studies followed by sophisticated analytical characterization.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products.[7] These studies are typically performed according to International Council for Harmonisation (ICH) guidelines.[7]

1. Acid Hydrolysis:

-

Procedure: Linagliptin solution is treated with an acid (e.g., 1 M HCl) and heated in a water bath.[8]

-

Conditions: The duration and temperature of heating can be varied (e.g., 1 hour at boiling temperature).[8]

-

Neutralization: After degradation, the solution is neutralized with an equivalent concentration of a base (e.g., NaOH).[8]

2. Base Hydrolysis:

-

Procedure: Linagliptin solution is treated with a base (e.g., 0.1 M NaOH) and heated.[8]

-

Conditions: Similar to acid hydrolysis, the reaction is typically carried out in a boiling water bath for a specified time.[8]

-

Neutralization: The solution is then neutralized with an equivalent concentration of an acid (e.g., HCl).[8]

3. Oxidative Degradation:

-

Procedure: Linagliptin solution is exposed to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-10% H₂O₂).[8][9]

-

Conditions: The reaction may be performed at elevated temperatures (e.g., 80°C for 1 hour) to accelerate degradation.[8]

4. Thermal Degradation:

-

Dry Heat: Linagliptin powder is exposed to high temperatures (e.g., 100°C for 8 hours) in a thermostated oven.[8]

-

Wet Heat: A solution of linagliptin is heated in a water bath (e.g., 100°C for 1 hour).[8]

5. Photolytic Degradation:

-

Procedure: Solutions of linagliptin are exposed to daylight and/or UV light (e.g., 254 nm) for an extended period.[8]

-

Control: A sample protected from light is used as a control to differentiate between photolytic and other forms of degradation.[8]

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To separate linagliptin from its degradation products.

-

Typical Column: C18 columns (e.g., Zorbax SB-Aq 250 × 4.6 mm, 5 µm) are commonly used.[5][10]

-

Mobile Phase: A gradient or isocratic elution is employed, often consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[10][11]

-

Detection: A Diode Array Detector (DAD) or UV detector is typically set at a wavelength around 225 nm.[5][10]

2. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern of the degradation products, aiding in their structural identification.

-

Techniques: Electrospray ionization (ESI) is a common ionization source. High-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-ToF) provide accurate mass measurements for elemental composition determination.[1][2]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed structural information about the degradation products.

-

Techniques: ¹H-NMR and ¹³C-NMR are used to elucidate the complete chemical structure of the isolated impurities.[3][4]

Visualizing the Pathways and Processes

Linagliptin Degradation Pathways

The following diagram illustrates the plausible degradation pathways of linagliptin under different stress conditions.

Caption: Plausible degradation pathways of linagliptin under various stress conditions.

Experimental Workflow for Degradation Product Identification

This diagram outlines the typical experimental workflow for the identification and characterization of linagliptin degradation products.

References

- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. wjpr.net [wjpr.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. CN114527200B - Detection method of linagliptin related substances - Google Patents [patents.google.com]

An In-depth Technical Guide on the Structure Elucidation of Linagliptin Methyldimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of a significant Linagliptin impurity, a methyldimer that can form during synthesis or degradation. This document details the analytical techniques, experimental protocols, and key data that are instrumental in identifying and characterizing this impurity, ensuring the quality and safety of the final drug product.

Introduction

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. During the manufacturing process and stability studies of Linagliptin, various process-related and degradation impurities can emerge. Regulatory guidelines necessitate the identification and characterization of impurities present at levels of 0.10% or higher. One such critical impurity is a dimeric adduct of Linagliptin, herein referred to as Linagliptin Methyldimer. This guide focuses on the methodologies and data pivotal to the structural elucidation of this specific impurity.

Formation Pathway

The this compound is known to form under acidic conditions.[1] Forced degradation studies have demonstrated that acid-catalyzed aza-enolization can lead to the dimerization of Linagliptin.[2] A proposed mechanism involves the protonation of the quinazoline nitrogen, followed by the formation of an enamine intermediate which then acts as a nucleophile, attacking a second protonated Linagliptin molecule. A plausible synthesis route involves reacting Linagliptin with an azo catalyst and an acid.[3]

Analytical Characterization

The structure of the this compound was elucidated using a combination of modern analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HRMS) is a primary tool for determining the elemental composition of unknown impurities.[1] The mass spectrum of the this compound shows a protonated molecular ion [M+H]⁺ at m/z 957.3, which is crucial for confirming its dimeric structure.[3]

| Parameter | Value | Source |

| Ionization Mode | ESI+ | [3] |

| [M+H]⁺ (m/z) | 957.3 | [3] |

| Molecular Formula | C₅₁H₅₆N₁₆O₄ | |

| Molecular Weight | 957.1 g/mol |

¹H and ¹³C NMR spectroscopy are indispensable for providing detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The following tables summarize the key NMR data obtained for the this compound.[3]

Table 1: ¹H-NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.00 | t | 2H | Aromatic CH |

| 7.87 | dd | 2H | Aromatic CH |

| 7.75 | m | 2H | Aromatic CH |

| 7.51 | m | 2H | Aromatic CH |

| 5.52 | m | 4H | N-CH₂-Ar |

| 4.83 | m | 4H | N-CH₂-C≡ |

| 3.63 | m | 2H | Piperidine CH |

| 3.63-3.21 | m | 8H | Piperidine CH₂ |

| 3.52 | s | 3H | N-CH₃ |

| 3.49 | s | 3H | N-CH₃ |

| 3.42 | m | 2H | Piperidine CH |

| 3.21 | m | 2H | Piperidine CH |

| 2.86 | s | 3H | Ar-CH₃ |

| 2.04-1.59 | m | 4H | Piperidine CH₂ |

| 1.90-1.73 | m | 4H | Piperidine CH₂ |

| 1.76 | t | 3H | C≡C-CH₃ |

| 1.70 | t | 3H | C≡C-CH₃ |

Table 2: ¹³C-NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ ppm) | Assignment |

| 168.70, 168.48 | C=O |

| 161.19, 160.84 | Aromatic C-N |

| 155.95, 155.86 | Aromatic C-N |

| 154.47, 154.39 | Aromatic C-N |

| 151.94, 151.88 | Aromatic C-N |

| 150.16, 149.97 | Aromatic C-N |

| 147.97, 147.92 | Aromatic C |

| 133.80, 133.41 | Aromatic CH |

| 129.18, 128.90 | Aromatic CH |

| 127.37, 126.84 | Aromatic CH |

| 124.95, 124.16 | Aromatic C |

| 123.22, 122.65 | Aromatic C |

| 104.76, 104.63 | Aromatic C |

| 81.64, 81.51 | C≡C |

| 73.37, 73.16 | C≡C |

| 55.54 | Piperidine CH |

| 53.64, 53.50 | Piperidine CH |

| 50.77 | Piperidine CH₂ |

| 46.44, 46.36 | N-CH₂-Ar |

| 43.27 | N-CH₂-C≡ |

| 35.84, 35.77 | Piperidine CH₂ |

| 31.56, 30.98 | Piperidine CH₂ |

| 29.92, 29.87 | N-CH₃ |

| 29.32 | N-CH₃ |

| 23.49 | Ar-CH₃ |

| 22.72, 21.83 | Piperidine CH₂ |

| 3.76 | C≡C-CH₃ |

Experimental Protocols

The following protocol is adapted from a patented synthesis method.[3]

-

Dissolution: Dissolve crude Linagliptin product in a mixed solvent of dichloromethane and ethanol (10:1 v/v).

-

Addition of Reagents: Sequentially add an azo catalyst (e.g., dimethyl azodiisobutyrate) and hydrochloric acid.

-

Reaction: Heat the mixture to approximately 35°C and allow it to react for about 10 hours.

-

Concentration and Precipitation: Concentrate the reaction mixture under reduced pressure until it becomes turbid. Cool the mixture to 15-20°C and add methyl tert-butyl ether to precipitate the product.

-

Stirring and Filtration: Continue stirring for 1 hour, then filter the precipitate.

-

Washing and Drying: Wash the filter cake with cold ethanol (0-5°C) and dry it under vacuum at 45°C for 12 hours to obtain the this compound impurity.

This protocol is based on methods used for the analysis of Linagliptin and its degradation products.[2]

-

Chromatographic System: Waters ACQUITY UPLC system with a PDA detector.

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program to separate the dimer from the parent drug and other impurities.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 1.0 µL.

-

PDA Wavelength: 225 nm.

-

Mass Spectrometer: Waters SQD mass spectrometer with an ESI source.

-

Ionization Mode: Positive.

-

Capillary Voltage: 1.0 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Nitrogen Flow: 800 L/Hr.

-

Cone Voltage: 30 V.

Conclusion

The structural elucidation of the this compound is a critical step in ensuring the quality and safety of Linagliptin drug products. Through the systematic application of advanced analytical techniques such as mass spectrometry and NMR spectroscopy, a comprehensive characterization of this impurity has been achieved. The detailed experimental protocols and spectroscopic data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Linagliptin. This knowledge is instrumental in developing robust manufacturing processes and analytical methods to control impurities within acceptable limits.

References

- 1. Linagliptin Dimer Impurity 2|CAS 1418133-47-7 [benchchem.com]

- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN113968876A - Preparation method of linagliptin dimer impurity - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of process-related impurities in Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] Ensuring the purity and safety of Active Pharmaceutical Ingredients (APIs) like Linagliptin is paramount, making the identification and control of impurities a critical aspect of drug development and manufacturing.[3] This document details the origins of key impurities, presents analytical methodologies for their detection, and offers a structured view of the data for comparative analysis.

The Genesis of Impurities: Synthesis of Linagliptin

The manufacturing process of Linagliptin, while robust, can give rise to several process-related impurities.[1] Understanding the synthetic route is crucial to pinpointing the potential sources of these unintended byproducts. A common industrial synthesis involves several key steps where impurities can be introduced or formed.[1][4]

During the process development of Linagliptin, five notable process-related impurities have been detected by High-Performance Liquid Chromatography (HPLC), with levels ranging from 0.15% to 0.5%.[1][4] These impurities were subsequently identified, synthesized, and characterized using a suite of spectroscopic techniques.[1][2]

Below is a diagram illustrating a logical workflow for the general process of identifying such impurities.

Profile of Key Process-Related Impurities

An extensive study led to the identification and characterization of five specific process-related impurities.[1] Their formation is often linked to incomplete reactions, side reactions, or the presence of residual starting materials or reagents. For instance, Impurity 2 is a byproduct of incomplete aminolysis, while Impurity 3 can form from the subsequent hydrolysis of another intermediate.[1]

The diagram below illustrates the formation pathway for two identified impurities stemming from a common intermediate during synthesis.

Quantitative Data and Characterization

The identified impurities were characterized using mass spectrometry (MS), high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and infrared (IR) spectroscopy.[1] This multi-technique approach is essential for unambiguous structure elucidation.

Table 1: Summary of Identified Linagliptin Process-Related Impurities

| Impurity Name/Code | Chemical Name | Molecular Formula | Key Spectroscopic Data (m/z) |

| Impurity 2 | (R)-N¹-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-N²-(2-hydroxyethyl)phthalamide | C₃₅H₃₅N₉O₅ | ESI-MS: 678.4 (M+H)⁺ |

| Impurity 3 | (R)-2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamoyl)benzoic acid | C₃₃H₃₀N₈O₅ | ESI-MS: 635.3 (M+H)⁺ |

| Impurity 4 | N,N'-bis((R)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)phthalamide | C₅₈H₅₈N₁₆O₆ | ESI-MS: 1083.6 (M+H)⁺ |

| Impurity 5 | 8-(2-hydroxyethylamino)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | C₂₃H₂₃N₇O₃ | ESI-MS: 446.3 (M+H)⁺ |

| Impurity 6 | (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | C₂₅H₂₈N₈O₂ | ESI-MS: 473.3 (M+H)⁺ |

| Source: Data compiled from Huang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.[1] |

Experimental Protocols

Accurate detection and quantification of impurities rely on validated analytical methods. A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for separating Linagliptin from its process-related and degradation impurities.[5]

RP-HPLC Method for Impurity Profiling

This protocol is a representative example of a method developed to separate Linagliptin and its related substances.

-

Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV or Photo Diode Array (PDA) detector.[5][6]

-

Column : Zorbax SB-Aq, 250 x 4.6 mm, 5 µm particle size.[5]

-

Mobile Phase A : 0.02M KH₂PO₄ buffer, with pH adjusted to 3.0 using Orthophosphoric Acid (OPA), mixed with Methanol (90:10 v/v).[5]

-

Mobile Phase B : Acetonitrile, Water, and Methanol (70:15:15 v/v/v).[5]

-

Gradient Program :

-

0-8 min: 25% B

-

8-30 min: 25% to 55% B

-

30-50 min: 55% to 75% B

-

50-55 min: 75% B

-

55-60 min: 75% to 25% B

-

60-65 min: 25% B[5]

-

-

Flow Rate : 1.0 mL/min.[6]

-

Column Temperature : 45 °C.[5]

-

Injection Volume : 10 µL.

Structure Elucidation

Following isolation, the definitive structure of each impurity is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS/LC-MS) : Provides the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR (including DEPT) experiments are conducted to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.[1][5]

-

Infrared Spectroscopy (IR) : Identifies the functional groups present in the impurity molecule.[1][5]

Conclusion and Control Strategies

The comprehensive study of process-related impurities is a cornerstone of ensuring the quality, safety, and efficacy of Linagliptin.[7] Through the identification of impurity structures and their formation pathways, process chemists can implement targeted control strategies. For instance, certain impurities can be minimized by adjusting reaction conditions, while others can be effectively removed through purification steps like salification or recrystallization.[1] The development and validation of robust analytical methods are essential for monitoring and controlling these impurities within regulatory limits, ultimately safeguarding patient health.[8]

References

- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alentris.org [alentris.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. veeprho.com [veeprho.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

Spectroscopic Analysis of Linagliptin Methyldimer: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic techniques utilized for the characterization of Linagliptin Methyldimer, a known impurity of the antidiabetic drug Linagliptin. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Linagliptin.

Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] During its synthesis and storage, or under stress conditions, various impurities can form. One such process-related and degradation impurity is the this compound.[2] The presence of impurities can impact the quality, safety, and efficacy of the final drug product, making their identification and characterization crucial.[3][4][5] Forced degradation studies, as per the International Council for Harmonisation (ICH) guidelines, are instrumental in understanding the degradation pathways and identifying potential impurities like the methyldimer.[6][7] Studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions.[3][4][5] The this compound has a molecular formula of C₅₀H₅₆N₁₆O₄ and a molecular weight of approximately 945.11 g/mol .[2][8]

This guide details the application of various spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, for the structural elucidation and quantification of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification and characterization of this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₅₀H₅₆N₁₆O₄ | [2][8] |

| Molecular Weight | 945.11 | [8] |

| Ionization Mode | ESI+ | [3][9] |

| [M+H]⁺ | 957.3 | [9] |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

| 8.00 | t | 2H | [9] |

| 7.87 | dd | 2H | [9] |

| 7.75 | m | 2H | [9] |

| 7.51 | m | 2H | [9] |

| 5.52 | m | 4H | [9] |

| 4.83 | m | 4H | [9] |

| 3.63 | m | 2H | [9] |

| 3.63-3.21 | m | 8H | [9] |

| 3.52 | s | 3H | [9] |

| 3.49 | s | 3H | [9] |

| 3.42 | m | 2H | [9] |

| 3.21 | m | 2H | [9] |

| 2.86 | s | 3H | [9] |

| 2.04-1.59 | m | 4H | [9] |

| 1.90-1.73 | m | 4H | [9] |

| 1.76 | t | 3H | [9] |

| 1.70 | t | 3H | [9] |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Reference |

| 168.70, 168.48, 161.19, 160.84, 155.95, 155.86, 154.47, 154.39, 151.94, 151.88, 150.16, 149.97, 147.97, 147.92, 133.80, 133.41, 129.18, 128.90, 127.37, 126.84, 124.95, 124.16, 123.22, 122.65, 104.76, 104.63, 81.64, 81.51, 73.37, 73.16, 55.54, 53.64, 53.50, 50.77, 46.44, 46.36, 43.27, 35.84, 35.77, 31.56, 30.98, 29.92, 29.87, 29.32, 23.49, 22.72, 21.83, 3.76 | [9] |

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3243 | Amide N-H stretch | [2] |

| ~1700 - 1650 | C=O (Carbonyl) stretching | [2] |

| ~2250 - 2100 | C≡C (Alkyne) stretching | [2] |

| ~1600 - 1450 | Aromatic C=C stretching | [2] |

Table 5: UV-Visible Spectroscopic Data

| Solvent | λmax (nm) | Reference |

| Methanol | ~225-226 and 293 | [2][10][11] |

| Methanol:Water (15:85, v/v) | 290 | [12][13] |

| Methanol | 295 | [14] |

| Acetonitrile | ~226 and 293 | [10][11] |

| Ethanol | ~226 and 293 | [10][11] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is essential for the separation, identification, and quantification of Linagliptin and its impurities.

-

Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a photodiode array (PDA) detector and a mass spectrometer (single quadrupole or Q-ToF).[3]

-

Column: UPLC BEH C18 (2.1 mm × 100 mm; 1.7 µm).[3]

-

Mobile Phase: Gradient elution is typically used. The specific gradient profile should be optimized to achieve adequate separation.

-

Mass Spectrometer:

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of the mobile phase components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of impurities.

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: A sufficient amount of the isolated impurity is dissolved in the deuterated solvent.

-

Experiments: ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

-

Instrument: FT-IR Spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

UV-Visible Spectrophotometry

This technique is primarily used for quantitative analysis and can be coupled with HPLC.

-

Instrument: UV-Visible Spectrophotometer (double beam).

-

Solvent: Methanol, acetonitrile, or a mixture of methanol and water are commonly used.[12]

-

Procedure: A solution of the sample is prepared in the chosen solvent, and the absorbance is measured over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[12][13] For quantification, a calibration curve is constructed using standard solutions of known concentrations.

Visualizations

Linagliptin Degradation and Dimer Formation Pathway

The following diagram illustrates the degradation of Linagliptin under acidic conditions, leading to the formation of the methyldimer.

Caption: Acid-catalyzed degradation pathway of Linagliptin.

General Workflow for Spectroscopic Analysis of this compound

This workflow outlines the typical steps involved in the identification and characterization of the this compound impurity.

Caption: General analytical workflow for impurity analysis.

References

- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linagliptin Dimer Impurity 2|CAS 1418133-47-7 [benchchem.com]

- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wjpr.net [wjpr.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CN113968876A - Preparation method of linagliptin dimer impurity - Google Patents [patents.google.com]

- 10. seer.ufrgs.br [seer.ufrgs.br]

- 11. scispace.com [scispace.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. ejbps.com [ejbps.com]

Linagliptin Methyldimer: A Technical Guide to CAS Numbers, Synonyms, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Linagliptin Methyldimer, a known impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin. This document elucidates the chemical identity, including CAS numbers and synonyms, and presents available quantitative data, experimental protocols, and the relevant signaling pathway of the parent compound, Linagliptin.

Chemical Identity: CAS Numbers and Synonyms

Linagliptin, a medication for type 2 diabetes, can have several process-related impurities.[1] Among these are dimeric impurities, often referred to as "this compound." It is crucial to note that this term can refer to more than one distinct chemical entity, each with its own Chemical Abstracts Service (CAS) number. The primary identified dimeric impurities of Linagliptin are detailed below.

Table 1: CAS Numbers and Synonyms for Linagliptin Dimeric Impurities

| Common Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |

| This compound (Linagliptin Dimer Impurity 2) | 1418133-47-7 | C₅₀H₅₆N₁₆O₄ | 945.11 | 8-((R)-3-aminopiperidin-1-yl)-1-((4-((2-((8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)-4-methyl-1,4-dihydroquinazolin-4-yl)methyl)quinazolin-2-yl)methyl)-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione[2] |

| Linagliptin N,N'-Methylene Dimer (Linagliptin Impurity 88) | 2489212-72-6 | C₅₁H₅₆N₁₆O₄ | 957.12 | 8,8'-((3R,3'R)-(methylenebis(azanediyl))bis(piperidine-3,1-diyl))bis(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione)[3] |

| Linagliptin Dimer Impurity | Not specified | C₅₈H₅₈N₁₆O₆ | - | N,N-bis((R)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)phthalamide[1] |

Quantitative Data

The characterization of these impurities is essential for quality control in the manufacturing of Linagliptin.[1] Various analytical techniques are employed to identify and quantify their presence.

Table 2: Analytical Data for Linagliptin Dimeric Impurities

| Impurity Name | Analytical Technique | Observed Data |

| Linagliptin Dimer Impurity (unspecified) | Mass Spectrometry (MS ESI+) | m/z: 957.3 [M+H]⁺[4] |

| ¹H-NMR (400MHz, CDCl₃) | δ 8.00 (t, 2H), 7.87 (dd, 2H), 7.75 (m, 2H), 7.51 (m, 2H), 5.52 (m, 4H), 4.83 (m, 4H), 3.63 (m, 4H), 3.40 (m, 4H), 3.05 (m, 4H), 2.80 (s, 6H), 2.65 (m, 2H), 2.40 (m, 2H), 2.05 (m, 4H), 1.85 (m, 2H), 1.75 (s, 6H)[4] | |

| This compound (CAS 1418133-47-7) | HPLC | Purity: 92.98%[2] |

| N,N-bis((R)-1-(...)-yl)phthalamide (Impurity 4) | ¹³C-NMR | Showed 29 carbon atoms, indicating symmetry in the structure.[1] |

| IR | 3243 cm⁻¹ (amide N-H)[1] |

Experimental Protocols

The synthesis of Linagliptin impurities is crucial for their use as reference standards in analytical method development and validation.

Synthesis of Linagliptin Dimer Impurity (Compound I)

A preparation method for a Linagliptin dimer impurity has been described in a patent, which involves the reaction of crude Linagliptin with an azo catalyst and an acid.[4]

Protocol:

-

Linagliptin (94.51g, 0.2mol) is dissolved in a 10:1 mixture of dichloromethane and ethanol (400ml).

-

Dimethyl azodiisobutyrate (4.61g, 0.02mol) and hydrochloric acid (110ml, 2.0mol/L) are sequentially added to the solution.

-

The reaction mixture is heated to 35°C for approximately 10 hours.

-

The solution is then concentrated under reduced pressure until it becomes turbid.

-

After cooling to 15-20°C, methyl tert-butyl ether (200ml) is added, and stirring is continued.

-

The resulting solid is filtered, and the filter cake is leached with cold ethanol.

-

The product is dried under vacuum at 45°C to yield the Linagliptin dimer impurity.[4]

Synthesis of N,N-bis((R)-1-(...)-yl)phthalamide (Impurity 4)

This impurity can be synthesized from the parent drug, Linagliptin.[1]

Protocol:

-

To a solution of Linagliptin (4.8 g, 0.010 mol) and triethylamine (5.0 g, 0.05 mol) in dichloromethane (50.0 mL) at room temperature, phthaloyl dichloride (1.0 g, 0.005 mol) is added slowly.

-

The mixture is refluxed for 24 hours.

-

After cooling to room temperature, 1 mol/L aqueous NaOH (30 mL) is added, and the mixture is maintained for 2 hours.

-

The isolated solid is collected by filtration and washed with water (20.0 mL), dichloromethane (20.0 mL), and methanol (20.0 mL).[1]

Signaling Pathway of Linagliptin

Understanding the mechanism of action of the parent drug, Linagliptin, provides essential context for the significance of its purity. Linagliptin is a selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[5] The inhibition of DPP-4 increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5]

Caption: Linagliptin's inhibition of DPP-4 enhances incretin action and downstream signaling.

This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately lowering blood glucose levels.[5] Beyond its glycemic effects, Linagliptin has been shown to exert neuroprotective actions through the activation of the Akt/mTOR pathway and to have anti-inflammatory effects.[6]

Conclusion

The precise identification and characterization of impurities such as this compound are paramount for ensuring the safety and efficacy of Linagliptin drug products. This guide provides a foundational reference for researchers and professionals in drug development, summarizing the key identifiers, analytical data, and synthetic methodologies for major dimeric impurities. Furthermore, understanding the signaling pathway of Linagliptin underscores the therapeutic importance of the active pharmaceutical ingredient and the necessity of controlling its impurity profile.

References

- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. Linagliptin N,N’-Methylene Dimer | CAS.2489212-72-6 [chemicea.com]

- 4. CN113968876A - Preparation method of linagliptin dimer impurity - Google Patents [patents.google.com]

- 5. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]

- 6. DPP-4 Inhibitor Linagliptin is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of Linagliptin Methyldimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analytical characterization of Linagliptin Methyldimer, a known impurity of the antidiabetic drug Linagliptin.

Core Molecular and Physical Data

This compound is a process-related impurity of Linagliptin, an orally bioavailable DPP-4 inhibitor used for the treatment of type 2 diabetes.[1] The presence of impurities in active pharmaceutical ingredients (APIs) can impact the quality, safety, and efficacy of the final drug product.[1] Therefore, the identification, synthesis, and characterization of such impurities are crucial for quality control and analytical method validation in the manufacturing of Linagliptin.[1]

Below is a summary of the key quantitative data for this compound.

| Parameter | Value | Reference |

| Chemical Name | 8-((R)-3-Aminopiperidin-1-yl)-1-((4-((2-((8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)-4-methyl-1,4-dihydroquinazolin-4-yl)methyl)quinazolin-2-yl)methyl)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | --INVALID-LINK-- |

| CAS Number | 1418133-47-7 | --INVALID-LINK-- |

| Molecular Formula | C₅₀H₅₆N₁₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 945.08 g/mol | --INVALID-LINK-- |

| Appearance | Off-White to Pale Beige Solid | --INVALID-LINK-- |

| Solubility | Soluble in Methanol | --INVALID-LINK-- |

| Storage Condition | 2-8 °C | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

A method for the preparation of a Linagliptin dimer impurity has been described, which can be adapted for the synthesis of this compound. This process involves the reaction of Linagliptin with an azo catalyst and an acid.[2]

Materials:

-

Linagliptin (crude product)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (C₂H₅OH)

-

Dimethyl azodiisobutyrate

-

Hydrochloric acid (HCl, 2.0 mol/L)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Dissolve Linagliptin (94.51g, 0.2mol) in a mixed solvent of dichloromethane and ethanol (400ml, 10:1 v/v) with stirring.

-

Sequentially add dimethyl azodiisobutyrate (4.61g, 0.02mol) and hydrochloric acid (110ml, 2.0mol/L).

-

Heat the reaction mixture to 35°C for approximately 10 hours.

-

Concentrate the solution under reduced pressure until it becomes turbid.

-

Cool the mixture to 15-20°C and add methyl tert-butyl ether (200ml).

-

Continue stirring for 1 hour.

-

Filter the resulting solid and wash the filter cake with cold ethanol (100ml, 0-5°C).

-

Dry the product in a vacuum at 45°C for 12 hours to obtain the Linagliptin dimer impurity.[2]

This method has been reported to yield a product with a high purity of 99.91% (HPLC).[2]

Forced Degradation for Dimer Formation (Acid Hydrolysis)

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[3] Linagliptin has been shown to be susceptible to degradation under acidic conditions, leading to the formation of dimer impurities.[4]

Materials:

-

Linagliptin standard stock solution (1000 µg/ml)

-

0.1N Hydrochloric acid (HCl)

-

0.1N Sodium hydroxide (NaOH)

-

Mobile phase (as per the chosen HPLC method)

Procedure:

-

Mix 1 ml of the Linagliptin standard stock solution with 1 ml of 0.1N HCl.

-

Keep the mixture at room temperature for 2 hours.

-

Neutralize the resulting solution with 0.1N NaOH.

-

Dilute the solution to 10 ml with the mobile phase to achieve a final concentration of 100 µg/ml.

-

Inject the prepared solution into the HPLC system for analysis.[5]

Analytical Characterization

A stability-indicating RP-HPLC method is crucial for the separation and quantification of Linagliptin and its impurities.

Chromatographic Conditions:

-

Column: HiQ Sil C18 (250 mm × 4.6 mm, 5 μm)

-

Mobile Phase: A mixture of Methanol and 0.1% Orthophosphoric acid (80:20 v/v)

-

Flow Rate: 1 ml/min

-

Column Temperature: Ambient

-

Detection Wavelength: 225 nm[5]

Procedure:

-

Prepare standard and sample solutions of Linagliptin and its impurities in the mobile phase.

-

Inject the solutions into the HPLC system.

-

Record the chromatograms and determine the retention times and peak areas.

Under acidic stress conditions, degradation peaks can be observed and quantified.[5]

Mass spectrometry is used to confirm the molecular weight of the synthesized dimer.

Parameters:

-

Ionization Mode: Electrospray Ionization (ESI)+

-

Expected [M+H]⁺: 957.3[2]

¹H and ¹³C NMR are used for the structural elucidation of the dimer impurity.

¹H NMR (400MHz, CDCl₃): δ 8.00 (t, 2H), 7.87 (dd, 2H), 7.75 (m, 2H), 7.51 (m, 2H), 5.52 (m, 4H), 4.83 (m, 4H), 3.63 (m, 2H), 3.63-3.21 (m, 8H), 3.52 (s, 3H), 3.49 (s, 3H), 3.42 (m, 2H), 3.21 (m, 2H), 2.86 (s, 3H), 2.04-1.59 (m, 4H), 1.90-1.73 (m, 4H), 1.76 (t, 3H), 1.70 (t, 3H).[2]

¹³C NMR (100MHz, CDCl₃): δ 168.70, 168.48, 161.19, 160.84, 155.95, 155.86, 154.47, 154.39, 151.94, 151.88, 150.16, 149.97, 147.97, 147.92, 133.80, 133.41, 129.18, 128.90, 127.37, 126.84, 124.95, 124.16, 123.22, 122.65, 104.76, 104.63, 81.64, 81.51, 73.37, 73.16, 55.54, 53.64, 53.50, 50.77, 46.44, 46.36, 43.27, 35.84, 35.77, 31.56, 30.98, 29.92, 29.87, 29.32, 23.49, 22.72, 21.83, 3.76.[2]

Visualizations

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

Logical Relationship: Forced Degradation Study

This diagram outlines the logical steps involved in a forced degradation study to generate and identify impurities like the methyldimer.

Caption: Logical Flow of a Forced Degradation Study for Linagliptin.

References

Potential Biological Effects of Linagliptin Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological effects of impurities associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the quality, safety, and efficacy of the final drug product.[1][2][3] Therefore, a thorough understanding of these impurities and their potential biological activities is crucial for drug development and regulatory compliance.

This document summarizes the identified impurities of Linagliptin, outlines detailed experimental protocols for their biological evaluation, and discusses their potential interactions with the primary signaling pathway of the parent drug.

Identified Linagliptin Impurities

Forced degradation studies and analysis of the manufacturing process have identified several impurities related to Linagliptin. These can be broadly categorized as degradation products (formed under stress conditions such as acid, base, oxidation, and light exposure) and process-related impurities (arising from the synthesis route).[1][4][5][6]

A summary of key identified impurities is presented in Table 1. Linagliptin has been shown to be particularly susceptible to degradation under acidic and oxidative conditions.[4][5][7]

| Impurity Name/Identifier | Type | Source/Conditions | Notes |

| AD1 | Degradation | Acidic Hydrolysis | Arises from the partial hydrolysis of the quinazoline ring.[4] |

| AD2 | Degradation | Acidic Hydrolysis | A dimer of Linagliptin formed through acid-catalyzed aza-enolization.[4] |

| OX1, OX2, OX3, OX4 | Degradation | Oxidative Stress | A series of oxidation-induced degradants. OX1 is a previously undescribed impurity.[4][5] |

| Impurity-I | Process-Related | Synthesis | The (S)-isomer of Linagliptin.[8] |

| Impurity-II | Process-Related | Synthesis | Identified as 7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione.[8] |

| N-formyl Linagliptin | Degradation | Thermal and Oxidative Stress | A known degradation product. |

| N-acetyl Linagliptin | Degradation | Thermal Stress | A known degradation product. |

| Linagliptin Dimer Impurity | Process-Related | Synthesis | A dimeric impurity identified during synthesis.[9][10] |

| 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione | Process-Related | Synthesis Intermediate | A key intermediate in the synthesis of Linagliptin.[11][12][13][14][15] |

Potential Biological Effects and Data Gaps

The presence of impurities, even in small amounts, can potentially introduce unexpected toxicities or alter the pharmacological profile of the drug.[2][4][5] Some studies have suggested that certain Linagliptin impurities may possess mutagenic or genotoxic properties, and this has been confirmed in some cases through in vitro biological safety studies, although specific data is often not publicly disclosed.[16]

The following sections provide detailed experimental protocols that can be employed to generate this critical data, thereby enabling a comprehensive risk assessment of these impurities.

Recommended Experimental Protocols for Biological Evaluation

To address the data gaps in the biological activity of Linagliptin impurities, the following standard in vitro assays are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Detailed Protocol:

-

Cell Seeding:

-

Culture a suitable cell line (e.g., HepG2, CHO) to 70-80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the Linagliptin impurity in the appropriate cell culture medium.

-

After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test impurity. Include a vehicle control (medium with the solvent used to dissolve the impurity) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a further 72 hours under the same conditions.

-

-

MTT Addition and Incubation:

-

After the 72-hour treatment period, remove the medium.

-

Add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the MTT solution from the wells.

-

Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 15 minutes at 37°C to ensure complete solubilization.

-

Measure the absorbance at 492 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the impurity relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the impurity concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) due to mutations in the histidine operon.

Principle: The test measures the ability of a chemical to induce reverse mutations in the his- bacteria, restoring their ability to synthesize histidine and thus grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.

Detailed Protocol:

-

Strain Selection and Preparation:

-

Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).

-

Grow overnight cultures of each bacterial strain in nutrient broth.

-

-

Metabolic Activation (S9 Mix):

-

Perform the assay both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism. This is crucial as some chemicals only become mutagenic after metabolic activation.

-

-

Plate Incorporation Method:

-

To a sterile tube, add 2 mL of molten top agar (at 45°C) containing a trace amount of histidine and biotin.

-

Add 0.1 mL of the bacterial culture and 0.1 mL of the test impurity solution (or vehicle control).

-

If metabolic activation is required, add 0.5 mL of the S9 mix.

-

Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

-

Allow the top agar to solidify.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

-

Data Analysis:

-

Compare the number of revertant colonies on the test plates to the number on the vehicle control plates (spontaneous revertants).

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background.

-

Genotoxicity Assessment: In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of chemicals in cultured mammalian cells.

Principle: Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. The assay scores the frequency of micronuclei in cells that have undergone cell division.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.

-

Expose the cells to at least three concentrations of the test impurity, along with negative and positive controls, for a suitable duration (e.g., 3-6 hours with S9 mix, or 1.5-2.0 cell cycles without S9 mix).

-

-

Cytokinesis Block:

-

Add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored for micronuclei.

-

-

Cell Harvesting and Slide Preparation:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Treat the cells with a hypotonic solution to swell the cytoplasm.

-

Fix the cells using a methanol/acetic acid fixative.

-

Drop the cell suspension onto clean microscope slides and allow to air dry.

-

-

Staining and Scoring:

-

Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

-

-

Data Analysis:

-

Calculate the frequency of micronucleated binucleated cells for each concentration.

-

A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

-

Pharmacological Activity Assessment: DPP-4 Inhibition Assay

This assay determines if the Linagliptin impurities retain any of the pharmacological activity of the parent drug by measuring their ability to inhibit the DPP-4 enzyme.

Principle: The assay uses a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC. The rate of fluorescence increase is proportional to the DPP-4 activity. Inhibitors will reduce the rate of this reaction.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Dilute the human recombinant DPP-4 enzyme in the assay buffer.

-

Dilute the Gly-Pro-AMC substrate in the assay buffer.

-

Prepare serial dilutions of the test impurities and a positive control inhibitor (e.g., Linagliptin itself).

-

-

Assay Procedure (96-well plate format):

-

Add 30 µL of the assay buffer to each well.

-

Add 10 µL of the diluted DPP-4 enzyme to the wells (except for background wells).

-

Add 10 µL of the test impurity dilution (or vehicle/positive control) to the appropriate wells.

-

Incubate the plate for 10 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence kinetically for 15-30 minutes at 37°C, using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Determine the percentage of inhibition for each impurity concentration relative to the uninhibited enzyme control.

-

Plot the percentage of inhibition against the log of the impurity concentration to calculate the IC50 value.

-

Linagliptin Signaling Pathway and Potential for Interference

Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, Linagliptin increases the levels of active GLP-1 and GIP. This leads to:

-

Enhanced glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppressed glucagon secretion from pancreatic α-cells.

-

Reduced hepatic glucose production.

The net effect is a lowering of blood glucose levels in patients with type 2 diabetes.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Linagliptin Dimer Impurity 2 | CAS No- 1418133-47-7 [chemicea.com]

- 11. 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | C20H17BrN6O2 | CID 24750049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. veeprho.com [veeprho.com]

- 14. 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione | 853029-57-9 [chemicalbook.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. researchgate.net [researchgate.net]

Linagliptin Methyldimer: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of linagliptin methyldimer, a known impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin. Understanding the physicochemical properties of this impurity is critical for the development of robust analytical methods, formulation strategies, and ensuring the quality and safety of linagliptin drug products.

Introduction to Linagliptin and its Methyldimer Impurity

Linagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.

During the synthesis and storage of linagliptin, various process-related and degradation impurities can form. One such critical impurity is the this compound. There appear to be at least two recognized dimer impurities, with the most frequently cited being the methyldimer. The structural details of these dimers are provided in the table below. The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of their properties is paramount.

Table 1: Physicochemical Properties of Linagliptin and its Dimer Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Linagliptin | C₂₅H₂₈N₈O₂ | 472.54 | 668270-12-0 |

| This compound | C₅₀H₅₆N₁₆O₄ | 945.08 | 1418133-47-7 |

| Linagliptin Dimer Impurity | C₅₁H₅₆N₁₆O₄ | 957.1 | 2489212-72-6 |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) and its impurities is a critical parameter that influences bioavailability, formulation development, and the design of analytical methods.

Solubility of Linagliptin

Linagliptin is reported to be soluble in methanol, sparingly soluble in ethanol, and very slightly soluble in isopropanol and water.[1][2]

Table 2: Solubility of Linagliptin in Organic Solvents

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Sparingly Soluble |

| Isopropanol | Very Slightly Soluble |

| N,N-Dimethylformamide | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Solubility of this compound